molecular formula C17H17N5OS2 B276193 N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide

N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide

Katalognummer B276193
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: GEOWFCOHONPDTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide, also known as AMPTP, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide inhibits cell proliferation, induces apoptosis, and disrupts the normal cell cycle. Furthermore, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been shown to decrease the expression of several key proteins involved in cancer cell survival, including Bcl-2 and survivin.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in lab experiments is its potent cytotoxic activity against a variety of cancer cell lines. This makes it an attractive candidate for further study as a potential chemotherapy drug. However, one limitation of using N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in lab experiments is its relatively complex synthesis method, which may limit its availability for further study.

Zukünftige Richtungen

There are several future directions for the study of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide. One potential direction is to further investigate its mechanism of action and identify potential targets for drug development. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in vivo, which would provide valuable information for its potential use as a chemotherapy drug. Additionally, further studies are needed to determine the safety and toxicity of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in vivo, which is a key consideration for its potential use in humans.
Conclusion
In conclusion, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide is a novel compound that has shown promise as a potential anticancer agent. Its potent cytotoxic activity, ability to induce apoptosis, and disruption of the normal cell cycle make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action, pharmacokinetics and pharmacodynamics, safety, and toxicity.

Synthesemethoden

N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. The first step involves the synthesis of the thieno[3,2-d]pyrimidine core, which is then reacted with 4-methoxybenzaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with N-allylthiourea to form N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide.

Wissenschaftliche Forschungsanwendungen

N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Furthermore, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many chemotherapy drugs.

Eigenschaften

Molekularformel

C17H17N5OS2

Molekulargewicht

371.5 g/mol

IUPAC-Name

1-[[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C17H17N5OS2/c1-3-8-18-17(24)22-21-16-15-13(19-10-20-16)9-14(25-15)11-4-6-12(23-2)7-5-11/h3-7,9-10H,1,8H2,2H3,(H2,18,22,24)(H,19,20,21)

InChI-Schlüssel

GEOWFCOHONPDTN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)NNC(=S)NCC=C

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)NNC(=S)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.